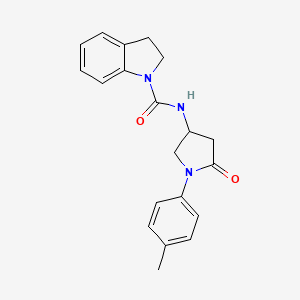

N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)indoline-1-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

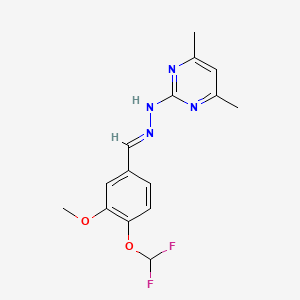

“N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)indoline-1-carboxamide” is a compound that contains a pyrrolidine ring, which is a five-membered ring with nitrogen as one of its elements . The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrrolidine ring, which contributes to the stereochemistry of the molecule . The sp3-hybridization allows efficient exploration of the pharmacophore space .Mechanism of Action

Target of Action

The compound, also known as N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-2,3-dihydro-1H-indole-1-carboxamide, is an indole derivative . Indole derivatives are known to bind with high affinity to multiple receptors , making them valuable for the development of new therapeutic derivatives.

Mode of Action

The mode of action of indole derivatives can vary widely depending on the specific compound and its targets . They can exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities

Biochemical Pathways

Indole derivatives can affect a variety of biochemical pathways due to their broad-spectrum biological activities . For instance, some indole derivatives have been reported to show inhibitory activity against influenza A . .

Result of Action

The result of the compound’s action at the molecular and cellular level would depend on its specific targets and mode of action. Given the broad range of biological activities exhibited by indole derivatives , the effects could be diverse.

Advantages and Limitations for Lab Experiments

One advantage of using N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)indoline-1-carboxamide 1 in lab experiments is its ability to inhibit certain enzymes, such as CK2, which can have anti-cancer effects. It has also been shown to have potential as a therapeutic agent for diseases such as Alzheimer's and Parkinson's. However, one limitation of using this this compound in lab experiments is its complexity, which can make it difficult to study.

Future Directions

There are several future directions for the study of N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)indoline-1-carboxamide 1. One area of interest is the development of more efficient synthetic routes for the production of this this compound. Another area of interest is the study of its potential as a therapeutic agent for various diseases, such as Alzheimer's and Parkinson's. In addition, the development of more potent and selective inhibitors of CK2 could have important implications for the treatment of cancer.

Synthesis Methods

The synthesis of N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)indoline-1-carboxamide 1 involves several steps, including the reaction of an indoline derivative with a pyrrolidinone derivative, followed by the addition of a tolyl group to the resulting product. The final step involves the addition of a carboxamide group to the molecule. The synthesis of this this compound has been reported in several research articles, and various modifications to the synthetic route have been proposed.

Scientific Research Applications

The potential applications of N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)indoline-1-carboxamide 1 in scientific research are numerous. One area of interest is its ability to inhibit certain enzymes, such as the protein kinase CK2. This enzyme is involved in several cellular processes, including cell growth and proliferation, and its inhibition has been shown to have anti-cancer effects. Compound 1 has also been studied for its potential as a therapeutic agent for diseases such as Alzheimer's and Parkinson's, due to its ability to inhibit the aggregation of certain proteins.

properties

IUPAC Name |

N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-2,3-dihydroindole-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O2/c1-14-6-8-17(9-7-14)23-13-16(12-19(23)24)21-20(25)22-11-10-15-4-2-3-5-18(15)22/h2-9,16H,10-13H2,1H3,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWBFEYBYWMFNBA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)N3CCC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 3-[2-(benzyloxy)-2-oxoethylidene]azetidine-1-carboxylate](/img/structure/B2784166.png)

![N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-1,3-benzoxazol-2-amine](/img/structure/B2784167.png)

![N-(benzo[d]thiazol-5-yl)-3-(naphthalen-2-yl)propanamide](/img/structure/B2784168.png)

![4-((4-chlorobenzo[d]thiazol-2-yl)oxy)-N-(2,4-dimethoxyphenyl)piperidine-1-carboxamide](/img/structure/B2784176.png)

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)acetamide](/img/structure/B2784177.png)

![(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(3-(trifluoromethoxy)phenyl)methanone hydrochloride](/img/structure/B2784178.png)

![(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(2-(ethylthio)phenyl)methanone](/img/structure/B2784185.png)